2-bromo-4-(bromomethyl)quinoline
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Overview
Description
2-Bromo-4-(bromomethyl)quinoline is a quinoline derivative characterized by the presence of bromine atoms at the 2nd and 4th positions of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the bromination of 4-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in the formation of de-brominated quinoline derivatives .
Scientific Research Applications
2-Bromo-4-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential antimalarial, antimicrobial, and anticancer properties.
Synthetic Organic Chemistry: The compound is used in the synthesis of complex heterocyclic structures and as a building block for various organic transformations.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
4-Bromoquinoline: Similar in structure but lacks the bromomethyl group at the 4th position.
2,4-Dibromoquinoline: Contains bromine atoms at both the 2nd and 4th positions but lacks the methyl group.
4-(Bromomethyl)quinoline: Similar but lacks the bromine atom at the 2nd position.
Uniqueness: 2-Bromo-4-(bromomethyl)quinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical transformations and potential therapeutic applications .
Properties
CAS No. |
1451498-51-3 |
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Molecular Formula |
C10H7Br2N |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
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